Nogalamycin is an anthracycline antibiotic isolated from Streptomyces nogalater. It is a DNA intercalator and exhibits anticancer properties. It has a role as an antineoplastic agent, a cardiotoxic agent, a bacterial metabolite and an intercalator. It is a methyl ester, a polyketide, an anthracycline antibiotic, a tertiary amino compound, a monosaccharide derivative, an organic heterohexacyclic compound and a tetrol. Nogalamycin is an anthracycline antineoplastic antibiotic isolated from the bacterium Streptomyces nogalater. Nogalamycin intercalates into DNA and interacts with topoisomerase I, thereby inhibiting DNA replication and repair and RNA and protein synthesis. (NCI04) An anthrocycline from a Streptomyces nogalater variant. It is a cytolytic antineoplastic that inhibits DNA-dependent RNA synthesis by binding to DNA.
Related Compounds
7-con-O-Methylnogarol (7-con-OMEN)
Compound Description: 7-con-O-Methylnogarol (7-con-OMEN) is a synthetic analog of Nogalamycin. It exhibits potent cytotoxicity against various cancer cell lines, including Chinese hamster ovary (CHO), mouse leukemia (L1210), and mouse melanoma (B16) cells []. 7-con-OMEN demonstrates greater cytotoxicity compared to Nogalamycin and Adriamycin in certain cell lines [].
Dis-Nogalamycin
Compound Description: Dis-Nogalamycin is a stereoisomer of Nogalamycin, differing in the spatial arrangement of the hydroxyl group at the C9 position. Dis-Nogalamycin displays cytotoxic activity against various cancer cell lines, including CHO, L1210, and B16 cells [].
Relevance: Dis-Nogalamycin shares a close structural resemblance to Nogalamycin, highlighting the impact of stereochemistry on biological activity. Although less potent than Nogalamycin, Dis-Nogalamycin exhibits a distinct pattern of cell cycle phase sensitivity, suggesting subtle differences in their mechanisms of action [].
7-con-O-Methylnogalarol
Compound Description: 7-con-O-Methylnogalarol is a synthetic analog of Nogalamycin, characterized by a methyl group replacing the hydroxyl group at the C7 position. This compound exhibits cytotoxic activity against cancer cell lines, including CHO, L1210, and B16 cells [].
Relevance: 7-con-O-Methylnogalarol shares structural similarities with Nogalamycin, highlighting the influence of the C7 substituent on biological activity. Despite being less cytotoxic than Nogalamycin, this analog provides valuable insights into structure-activity relationships [].
Daunomycin
Compound Description: Daunomycin, a naturally occurring anthracycline antibiotic, is a clinically relevant chemotherapeutic agent used in treating various cancers. It functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death [].
Relevance: Menogaril's structural similarity to Nogalamycin, except for the absence of the nogalose sugar, helps delineate the role of this sugar in DNA binding and topoisomerase specificity. While Menogaril targets topoisomerase II, Nogalamycin shows preferential inhibition of topoisomerase I [].
Nogalamycin R
Compound Description: Nogalamycin R is a novel anthracycline identified in the study of Nogalamycin biosynthesis []. It is structurally analogous to Nogalamycin, with L-rhodosamine replacing the L-nogalamine sugar moiety while retaining the crucial C2-C5'' linkage []. Nogalamycin R demonstrates inhibitory activity against human topoisomerase I [].
Relevance: Nogalamycin R provides valuable insights into the structure-activity relationships of Nogalamycin analogs. Despite the sugar modification, it retains activity against topoisomerase I, emphasizing the importance of the aglycone core and the C2-C5'' linkage for biological activity [].
Nogalamycin F
Compound Description: Nogalamycin F is a novel anthracycline isolated during the investigation of Nogalamycin biosynthesis []. Structurally, it resembles Nogalamycin with 2-deoxyfucose replacing L-nogalamine, lacking the characteristic C2-C5'' linkage found in Nogalamycin []. Nogalamycin F exhibits inhibitory activity against human topoisomerase I [].
Relevance: Nogalamycin F, alongside Nogalamycin R, highlights the role of the aminosugar moiety and the C2-C5'' linkage in Nogalamycin's biological activity. Although it lacks the C2-C5'' link, Nogalamycin F retains topoisomerase I inhibitory activity, suggesting the significance of the aglycone core for its biological function [].
3′,4′‐Demethoxynogalose‐1‐hydroxynogalamycinone
Compound Description: This compound is a key intermediate identified in the Nogalamycin biosynthetic pathway []. It represents a monoglycosylated form of the Nogalamycin aglycone, with 3′,4′‐demethoxynogalose attached at the C7 position [].
Relevance: The identification of 3′,4′‐Demethoxynogalose‐1‐hydroxynogalamycinone contributes significantly to understanding the biosynthetic pathway of Nogalamycin. It suggests a sequential glycosylation process where the nogalose sugar is likely attached before the nogalamine moiety during Nogalamycin biosynthesis [].
U-58872
Compound Description: U-58872 is a synthetic analog of Nogalamycin. Structural analysis of its complex with DNA revealed a similar binding mode to Nogalamycin, with the aglycone chromophore intercalated between CpG steps [].
Relevance: U-58872 serves as a comparative tool to elucidate the structure-activity relationships of Nogalamycin. Its similar DNA binding characteristics, despite structural modifications, underscore the importance of the aglycone core for its intercalation properties [].
Adriamycin
Relevance: Adriamycin serves as a clinically relevant reference compound for comparing the biological activity and mechanism of action of Nogalamycin and its analogs. Both compounds belong to the anthracycline class, but their cytotoxic potencies and cell cycle phase specificities differ, suggesting distinct mechanisms of action [, ].
Overview
Nogalamycin is a potent antibiotic and antitumor agent classified within the anthracycline antibiotics group. It is derived from the bacterium Streptomyces nogalater, exhibiting significant activity against various cancer cell lines by disrupting DNA replication and transcription processes. This compound has garnered attention due to its unique structural features and therapeutic potential, particularly in oncology.
Source and Classification
Nogalamycin was first isolated from Streptomyces nogalater, a species of actinobacteria known for producing a variety of bioactive compounds. The compound is classified as an anthracycline, a class of drugs that are primarily used in cancer chemotherapy. Anthracyclines are characterized by their ability to intercalate into DNA, thereby inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair.
Synthesis Analysis
The synthesis of nogalamycin has been the subject of extensive research, focusing on both total synthesis and enzymatic methods.
Methods
Total Synthesis: Researchers have explored modular approaches to synthesize nogalamycin, enabling systematic structure-activity relationship studies. This involves constructing the molecule step-by-step using various synthetic strategies, including cycloaddition reactions and functional group transformations.
Enzymatic Synthesis: Recent studies have highlighted the use of enzyme immobilization techniques to synthesize specific moieties of nogalamycin, such as the C-glycosidic moiety. This method utilizes enzymes like RmlB and SnogA to catalyze reactions under controlled conditions, resulting in higher yields and specificity.
Technical Details
The enzymatic synthesis typically involves:
Step 1: Synthesis of dimethylated thymidine diphosphate from glucose derivatives.
Step 2: Attachment of synthesized sugars to the core structure via O–C and C–C bond formation.
Reaction Conditions: Reactions are often carried out at specific pH levels (e.g., pH 7.5 or 8) and temperatures (e.g., 23 °C or 30 °C) with carefully calibrated concentrations of substrates and cofactors.
Molecular Structure Analysis
Structure
Nogalamycin possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₉N₃O₇S, reflecting its diverse chemical composition.
Data
Molecular Weight: Approximately 345.38 g/mol.
Structural Features: The presence of a sugar moiety linked to an anthraquinone core is significant for its interaction with biological targets.
Chemical Reactions Analysis
Nogalamycin undergoes several chemical reactions that are critical for its biological activity:
Intercalation: It intercalates into DNA, disrupting the double helix structure.
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, nogalamycin prevents proper DNA replication and transcription.
Technical Details
The synthesis reactions often involve high-performance liquid chromatography (HPLC) for product analysis, utilizing gradient elution methods with acetonitrile and formic acid to separate reaction components effectively.
Mechanism of Action
The mechanism through which nogalamycin exerts its effects involves:
DNA Intercalation: The compound inserts itself between base pairs in DNA, leading to structural distortions.
Inhibition of Topoisomerase II: This inhibition results in the accumulation of double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.
Data
Studies have shown that nogalamycin's ability to induce cell cycle arrest and apoptosis is significantly higher than that of some other anthracyclines, making it a candidate for further therapeutic development.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a yellowish powder.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
Chemical Properties
Stability: Sensitive to light and moisture; requires careful handling during storage.
pH Sensitivity: Stability can vary significantly with changes in pH.
Relevant analyses often utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize these properties thoroughly.
Applications
Nogalamycin has several scientific applications:
Anticancer Research: Due to its potent antitumor activity, nogalamycin is investigated for use in chemotherapy regimens against various cancers.
Biochemical Studies: Its unique mechanism offers insights into DNA-drug interactions and the development of new therapeutic agents targeting similar pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Olanexidine, also known as OPB-2045G, was approved by Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on Jul 03, 2015. Olanexidine gluconate is an antiseptic/disinfectant compound with potent bactericidal activity against Gram-negative and Gram-positive bacteria, for use in preparing patients for surgery and preventing of postoperative bacterial infections. Oanexidine probably binds to the cell membrane and disrupts membrane integrity and that its bacteriostatic and bactericidal effects are caused by irreversible leakage of intracellular components. At relatively high concentrations, olanexidine aggregates cells by denaturing proteins.
Olanexidine, also known as OPB-2045, was approved by Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on Jul 03, 2015. Olanexidine gluconate is an antiseptic/disinfectant compound with potent bactericidal activity against Gram-negative and Gram-positive bacteria, for use in preparing patients for surgery and preventing of postoperative bacterial infections. Oanexidine probably binds to the cell membrane and disrupts membrane integrity and that its bacteriostatic and bactericidal effects are caused by irreversible leakage of intracellular components. At relatively high concentrations, olanexidine aggregates cells by denaturing proteins.
Olanzapine is a benzodiazepine that is 10H-thieno[2,3-b][1,5]benzodiazepine substituted by a methyl group at position 2 and a 4-methylpiperazin-1-yl group at position 4. It has a role as a histamine antagonist, a muscarinic antagonist, a serotonergic antagonist, a dopaminergic antagonist, an antiemetic, a second generation antipsychotic and a serotonin uptake inhibitor. It is a benzodiazepine, a N-methylpiperazine and a N-arylpiperazine. Olanzapine is a thienobenzodiazepine classified as an atypical or second-generation antipsychotic agent. The second-generation antipsychotics were introduced in the 90s and quickly gained traction due to their impressive efficacy, reduced risk for extrapyramidal side effects and reduced susceptibility to drug-drug interactions. Olanzapine very closely resembles [clozapine] and only differs by two additional methyl groups and the absence of a chloride moiety. It was discovered by scientists at Eli Lilly and approved to be marketed in the US in 1996. Olanzapine is an Atypical Antipsychotic. Olanzapine is an atypical antipsychotic that is used currently in the treatment of schizophrenia and bipolar illness. Olanzapine is not infrequently associated with serum aminotransferase elevations during therapy and there have been rare instances of clinically apparent acute liver injury linked to its use. Olanzapine is a synthetic derivative of thienobenzodiazepine with antipsychotic, antinausea, and antiemetic activities. As a selective monoaminergic antagonist, olanzapine binds with high affinity binding to the following receptors: serotoninergic, dopaminergic, muscarinic M1-5, histamine H1, and alpha-1-adrenergic receptors; it binds weakly to gamma-aminobutyric acid type A, benzodiazepine, and beta-adrenergic receptors. The antinausea and antiemetic effects of this agent appear to be due to the blockade of 5-HT2 and 5-HT3 receptors for serotonin. Although its exact mechanism of action in schizophrenia is unknown, it has been proposed that olanzapine's antipsychotic activity is mediated through antagonism to dopamine D2 receptors with rapid ligand-receptor dissociation kinetics that help to minimize extrapyramidal symptoms (EPS). Olanzapine may also stimulate appetite. A benzodiazepine derivative that binds SEROTONIN RECEPTORS; MUSCARINIC RECEPTORS; HISTAMINE H1 RECEPTORS; ADRENERGIC ALPHA-1 RECEPTORS; and DOPAMINE RECEPTORS. It is an antipsychotic agent used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER; and MAJOR DEPRESSIVE DISORDER; it may also reduce nausea and vomiting in patients undergoing chemotherapy. See also: Olanzapine Pamoate (active moiety of); Fluoxetine Hydrochloride; Olanzapine (component of); Olanzapine; Samidorphan L-Malate (component of).
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Olanzapine N-oxide is a metabolite of Olanzapine. Olanzapine (originally branded Zyprexa) is an antipsychotic medication used to treat schizophrenia and bipolar disorder.
Boehringer Ingelheim Pharmaceuticals’ olcegepant (BIBN 4096) is a selective Calcitonin Gene-Related Peptide (CGRP) antagonist, a new class of drugs in development for the treatment of acute migraine attacks. Olcegepant is undergoing phase II trials in Europe and the US, with preliminary results suggesting that CGRP antagonists may represent a potential new approach to the treatment of migraine.
Oleanolic acid acrylate (OAA) is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A and a derivative of oleanolic acid. It acts as an agonist at the 5-HT1A receptor in mouse hippocampal homogenates in a [35S]GTPγS binding assay (EC50 = 0.79 µM). It is also a selective inhibitor of MAO-A over MAO-B (IC50s = 48.8 µM and >100 µM, respectively). In mice, OAA (10 mg/kg) reduces immobility in the forced swim test and increases the number of crossings and time spent at the center in the open field test, indicating anti-depressant-like and anxiolytic activities. Oleanolic acid acrylate (OAA) is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A and a derivative of oleanolic acid. It is also a selective inhibitor of MAO-A with anti-depressant-like and anxiolytic activities.